3-chloro-N,N-diethylpropan-1-amine hydrochloride (CAS 4535-85-7) is a key chemical intermediate, primarily used to introduce the N,N-diethylaminopropyl functional group in the synthesis of more complex molecules. It belongs to the class of dialkylaminoalkyl halide hydrochlorides, which are crucial building blocks in the pharmaceutical and fine chemical industries. As a solid, it offers distinct handling and processability characteristics compared to its free amine form, making it a frequently specified reagent in multi-step organic synthesis pathways.
Substituting 3-chloro-N,N-diethylpropan-1-amine hydrochloride with seemingly similar analogs can lead to significant process deviations and final product failures. Using the free base form, 3-chloro-N,N-diethylpropan-1-amine, introduces handling difficulties as it is a liquid, complicating accurate dosing and potentially introducing moisture, whereas the hydrochloride is a stable, weighable solid. Altering the alkyl chain length, for instance by substituting with 2-chloro-N,N-diethylethanamine HCl, changes the spacing and flexibility of the amine group, which can critically alter the biological activity or physical properties of the target molecule. Similarly, changing the N-alkyl substituents (e.g., to dimethyl) modifies the steric and electronic profile, impacting reaction kinetics and product purity.
The hydrochloride salt form (CAS 4535-85-7) is a solid at room temperature, which is a significant process advantage over its free base, 3-chloro-N,N-diethylpropan-1-amine (CAS 104-77-8), which is a liquid. Solid materials are generally easier to handle, weigh accurately, and dispense in industrial and laboratory settings, reducing dosing errors and improving batch-to-batch reproducibility. The solid form also typically exhibits greater long-term stability and is less susceptible to degradation from atmospheric moisture compared to the often hygroscopic nature of free amines.
| Evidence Dimension | Physical Form at Room Temperature |
| Target Compound Data | Solid |
| Comparator Or Baseline | 3-chloro-N,N-diethylpropan-1-amine (free base): Liquid |
| Quantified Difference | Qualitative but fundamental: Solid vs. Liquid |
| Conditions | Standard laboratory and manufacturing conditions. |
This difference directly impacts process reliability, safety, and cost by simplifying material handling, improving measurement accuracy, and enhancing storage stability.
This specific 3-carbon chain intermediate is a documented precursor in the synthesis of various pharmaceutical agents. For example, it is a key building block for synthesizing citalopram analogues, which are important probes for the serotonin transporter. The precise length of the propyl chain is critical for the final molecule's interaction with biological targets, a property that cannot be replicated by using the shorter 2-carbon chain analog, 2-chloro-N,N-diethylethanamine HCl.
| Evidence Dimension | Precursor Suitability for Target API |
| Target Compound Data | Required for introducing the N,N-diethylaminopropyl moiety, essential for specific serotonin transporter ligands. |
| Comparator Or Baseline | 2-chloro-N,N-diethylethanamine HCl: Provides a N,N-diethylaminoethyl moiety, which would result in a different, likely inactive or improperly targeted, final compound. |
| Quantified Difference | Structural necessity; substitution creates a fundamentally different molecule. |
| Conditions | Synthesis of specific citalopram analogues and related pharmaceutical compounds. |
For specific API targets, this exact compound is not just preferred but structurally required, making substitution with a different chain length non-viable.
As a hydrochloride salt, this compound exhibits good solubility in water and polar protic solvents. This is in contrast to many free amines which may have better solubility in nonpolar organic solvents. This property is advantageous for reactions conducted in aqueous or alcoholic media, or for facilitating workup procedures that involve extraction with aqueous acid to remove unreacted starting material. For instance, the related compound 2-chloro-N,N-dimethyl-1-propanamine hydrochloride is noted as being soluble in water. This class-level characteristic simplifies process design by allowing for the use of common, lower-cost, and often greener solvent systems.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in water and polar solvents. |
| Comparator Or Baseline | Free amine form: Typically more soluble in nonpolar organic solvents. |
| Quantified Difference | Qualitative difference in solubility profile, enabling different process conditions. |
| Conditions | Aqueous or polar solvent reaction media and extractive workups. |
Choosing the hydrochloride salt can eliminate the need for complex solvent mixtures or phase-transfer catalysts, streamlining the synthesis and purification process.
This compound is the right choice when synthesizing molecules where a terminal N,N-diethylaminopropyl group is a required pharmacophore. Its use is established in the synthesis of analogues of serotonin reuptake inhibitors, where the three-carbon spacer is essential for correct binding to the transporter protein.
In scaled-up laboratory or pilot plant settings, the solid nature of this hydrochloride salt makes it ideal for workflows that demand high accuracy and reproducibility. Unlike its liquid free-base analog, it can be weighed precisely and added as a free-flowing powder, minimizing handling errors and ensuring consistent stoichiometry from batch to batch.
This reagent is well-suited for synthetic routes that utilize polar solvents like water or alcohols. Its solubility as a salt facilitates homogeneous reaction conditions and simplifies aqueous workup procedures, making it a practical choice for greener and more efficient chemical processes compared to alternatives that would require nonpolar organic solvents.
Corrosive;Irritant